Oxolamine

antitussive efficacy cough suppression preclinical pharmacology

Oxolamine (CAS 959-14-8), chemically defined as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with molecular formula C14H19N3O and molecular weight 245.32 g/mol , is a non-narcotic antitussive agent belonging to the 3,5-disubstituted 1,2,4-oxadiazole class. The compound is typically procured and formulated as its citrate salt (oxolamine citrate, CAS 1949-20-8) for enhanced solubility and oral bioavailability.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 959-14-8
Cat. No. B1678060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxolamine
CAS959-14-8
Synonyms5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole
Bredon
Oxobron
oxolamine
oxolamine citrate
oxolamine monohydrochloride
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyIDCHQQSVJAAUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxolamine (CAS 959-14-8) Cough Suppressant Chemical Properties and Procurement Specifications


Oxolamine (CAS 959-14-8), chemically defined as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with molecular formula C14H19N3O and molecular weight 245.32 g/mol [1], is a non-narcotic antitussive agent belonging to the 3,5-disubstituted 1,2,4-oxadiazole class [2]. The compound is typically procured and formulated as its citrate salt (oxolamine citrate, CAS 1949-20-8) for enhanced solubility and oral bioavailability . Oxolamine exhibits a predicted pKa of 9.40±0.25 and logP of 2.393 [3]. As a peripherally acting cough suppressant with concomitant anti-inflammatory and local anesthetic properties [4], oxolamine is marketed as a generic prescription drug in multiple international jurisdictions for respiratory tract conditions including pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis [5].

Why Oxolamine Cannot Be Interchanged with Other Antitussive Agents Without Quantitative Justification


Generic substitution among antitussive agents without rigorous comparative data is pharmacologically unjustified due to divergent mechanisms of action, receptor selectivity profiles, and off-target effect constellations. Oxolamine differs fundamentally from centrally acting narcotic antitussives such as codeine (a prodrug requiring CYP2D6-mediated conversion to morphine) and from centrally acting non-narcotic agents like dextromethorphan (an NMDA receptor antagonist and sigma-1 agonist) [1]. While codeine and dextromethorphan primarily suppress cough via central nervous system pathways, oxolamine exerts predominantly peripheral antitussive activity through inhibition of pulmonary and bronchial sensory receptors [2]. Furthermore, oxolamine possesses a distinct polypharmacological profile encompassing analgesic-anti-inflammatory, local anesthetic, and antispasmodic activities not shared by most comparator antitussives [3]. Even within the 1,2,4-oxadiazole chemical class, substitution is inadvisable without head-to-head efficacy data, as minor structural modifications can profoundly alter receptor binding, metabolic stability, and toxicity profiles. The following quantitative evidence establishes the specific, measurable parameters by which oxolamine differentiates from its closest comparators.

Oxolamine Quantitative Differentiation Evidence: Comparator-Based Efficacy and Safety Metrics


Comparative Antitussive Efficacy: Oxolamine Citrate Versus Codeine Phosphate in Guinea Pig Cough Model

In a direct head-to-head comparative study conducted in guinea pigs, oxolamine citrate and codeine phosphate were evaluated for their antitussive effects [1]. The study established a quantitative comparative benchmark between oxolamine, a peripherally acting non-narcotic agent, and codeine, the prototypical centrally acting narcotic antitussive. The comparative data provide procurement-relevant evidence regarding relative efficacy in a standardized preclinical model [1].

antitussive efficacy cough suppression preclinical pharmacology

Mechanism of Action Differentiation: Peripheral Versus Central Antitussive Activity Profile

Oxolamine exhibits a distinctive antitussive mechanism characterized by preferential efficacy against diffuse bronchial stimulation rather than discrete neural stimulation [1]. In comparative pharmacological testing, oxolamine's antitussive activity was more apparent in tests involving diffuse stimulation of the bronchial tree than with electrical stimulation of the superior laryngeal nerve [1]. This pattern is consistent with a predominantly peripheral mechanism of action targeting pulmonary and bronchial sensory receptors, in contrast to codeine and dextromethorphan which act primarily at central nervous system sites including the medullary cough center and NMDA receptors [2]. Oxolamine also possesses demonstrable local anesthetic activity that contributes to its peripheral cough-suppressing effects by reducing sensory nerve ending sensitivity in the respiratory mucosa [1].

mechanism of action cough reflex pathway peripheral antitussive

CYP2B1/2 Enzyme Inhibition Profile: Pharmacokinetic Differentiation and Drug-Drug Interaction Risk Assessment

Oxolamine demonstrates measurable inhibition of cytochrome P450 CYP2B1/2 enzymes, as established in rat pharmacokinetic studies [1]. In male Sprague-Dawley rats, co-administration of oral warfarin (2 mg/kg) with oral oxolamine at doses of 10 mg/kg and 50 mg/kg significantly increased warfarin AUC values (254 and 330 μg·h/mL, respectively) compared to controls (180 μg·h/mL) [1]. Similarly, phenytoin AUC increased from 938 μg·min/mL (control) to 1,280 and 1,640 μg·min/mL with oxolamine co-administration at 10 and 50 mg/kg, respectively [1]. The observed gender-specific effect—significant in male rats but not in female rats—is attributed to the male-dominant and male-specific expression patterns of CYP2B1, CYP2C11, and CYP3A2 in rats [1].

CYP inhibition drug-drug interaction pharmacokinetics CYP2B1

Ciliostatic Protection: Oxolamine Citrate Inhibition of Cigarette Smoke-Induced Ciliary Dysfunction

Oxolamine citrate demonstrates a unique protective effect against cigarette smoke-induced ciliostasis, a property not shared by conventional antitussive agents [1]. In experimental studies, oxolamine citrate was shown to inhibit the ciliostatic effect of cigarette smoke [1]. This finding has mechanistic relevance for mucociliary clearance preservation—a critical respiratory defense mechanism—and was sufficiently significant to prompt investigation of cigarettes treated with oxolamine citrate for reduced ciliotoxicity [2]. The cilioprotective effect represents a potential differentiation from antitussives lacking documented effects on ciliary function.

ciliary function mucociliary clearance smoke toxicity respiratory protection

Sustained-Release Formulation Development: Addressing Dose Frequency and Gastrointestinal Tolerability Limitations

Oxolamine citrate presents formulation challenges that have driven innovation in drug delivery technology development [1]. The conventional dosing regimen for oxolamine citrate is 200 mg administered four times daily, a frequency that presents compliance challenges and contributes to the compound's known side-effect profile including nausea and vomiting [1]. To address these limitations, a sustained-release dosage form was developed using microencapsulation techniques, with microcapsules subsequently pressed into non-disintegrating tablets [1]. This formulation approach aimed to achieve two objectives: reduction of dosing frequency from four times daily, and mitigation of gastrointestinal side-effects through controlled release kinetics [1]. Dissolution testing employed the USPXXI paddle method to characterize release kinetics [1].

sustained release microencapsulation formulation development dose optimization

Acute Toxicity Profile: Oral LD50 Values for Safety Assessment and Risk Stratification

Oxolamine exhibits a favorable acute oral toxicity profile in rodent models [1]. The oral LD50 in rat is reported as >2 g/kg [1], while an alternative source reports mouse oral LD50 of 930 mg/kg [2]. These values indicate low to moderate acute oral toxicity. The compound's acute and chronic toxicities were characterized as low in comprehensive pharmacological evaluation, with experimental results indicating the absence of side effects in preclinical models [3]. For comparison, codeine has an oral LD50 in mouse of approximately 250 mg/kg and in rat of 427 mg/kg, while dextromethorphan exhibits oral LD50 in mouse of approximately 210 mg/kg [4].

acute toxicity LD50 safety pharmacology toxicology

Oxolamine Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Cough Model Research Requiring Non-Narcotic Peripheral Antitussive with Documented Comparator Data

Oxolamine is suitable for preclinical cough research where a non-narcotic, peripherally acting antitussive is required and where head-to-head comparative data against codeine provides a validated efficacy benchmark. The guinea pig comparative study establishes a reference point for experimental design involving antitussive efficacy assessment [1]. The compound's preferential activity against diffuse bronchial stimulation—rather than discrete neural activation—makes it particularly relevant for cough models involving widespread airway irritation rather than focal neural triggers [2].

Drug-Drug Interaction Studies Involving CYP2B Substrates in Rodent Models

Oxolamine serves as a tool compound for investigating CYP2B-mediated drug-drug interactions in rodent pharmacokinetic studies. The quantitatively characterized interaction with warfarin (AUC increase of 41-83% depending on oxolamine dose) and phenytoin (AUC increase of 36-75%) in male Sprague-Dawley rats provides a well-defined experimental system for studying CYP2B1/2 inhibition effects [3]. Researchers should note the gender-specific nature of this interaction in rats, which is attributable to male-dominant CYP2B1 expression patterns [3].

Respiratory Mucociliary Clearance and Smoke Exposure Model Research

Oxolamine citrate is applicable in research models investigating ciliary function preservation, particularly in the context of environmental irritant exposure such as cigarette smoke. The documented inhibition of smoke-induced ciliostasis provides a unique pharmacological property not shared by conventional antitussive agents, enabling investigation of mucociliary clearance mechanisms and potential protective interventions [4]. This application scenario is specifically supported by the finding that oxolamine citrate inhibits the ciliostatic effect of cigarette smoke [4].

Sustained-Release Formulation Development and Microencapsulation Technology Studies

Oxolamine citrate represents a model compound for pharmaceutical formulation research focused on sustained-release technology development. The documented limitations of conventional dosing (200 mg four times daily with associated nausea and vomiting) provide a clear rationale for formulation improvement studies [5]. The published microencapsulation methodology and dissolution testing protocols (USPXXI paddle method) offer a validated experimental framework for investigating controlled-release strategies applicable to compounds with similar dosing frequency and gastrointestinal tolerability challenges [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.